molecular formula C17H21N3O3 B2422486 Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate CAS No. 1280877-92-0

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate

Cat. No.: B2422486
CAS No.: 1280877-92-0
M. Wt: 315.373
InChI Key: YMIYCFYIZUKIQP-UHFFFAOYSA-N
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Description

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a cyano-cyclopropylethyl carbamoyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the cyano-cyclopropylethyl carbamoyl group through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano group or other reducible moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzoate core or the carbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate
  • Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-chlorobenzoate

Uniqueness

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate is unique due to its specific substitution pattern and the presence of the cyano-cyclopropylethyl carbamoyl group

Properties

IUPAC Name

methyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-4-7-14(13(8-11)16(22)23-3)19-9-15(21)20-17(2,10-18)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIYCFYIZUKIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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